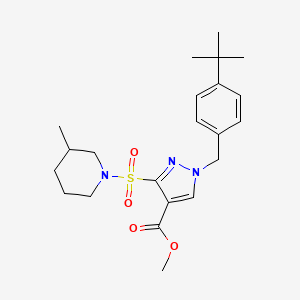

methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Description

The compound methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring three distinct substituents:

- A 4-(tert-butyl)benzyl group at position 1, imparting steric bulk and lipophilicity.

- A methyl ester at position 4, which may act as a prodrug moiety, enhancing membrane permeability compared to carboxylic acids.

Pyrazole derivatives are widely studied for their biological activities, including antitumor, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name |

methyl 1-[(4-tert-butylphenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-16-7-6-12-25(13-16)30(27,28)20-19(21(26)29-5)15-24(23-20)14-17-8-10-18(11-9-17)22(2,3)4/h8-11,15-16H,6-7,12-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPTZKNFKKJYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core substituted with a tert-butyl group and a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 378.63 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-cancer properties : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.

- Neuroprotective effects : The piperidine derivative may have implications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

- Anti-inflammatory activity : The sulfonamide group can contribute to anti-inflammatory effects, potentially useful in treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tumor Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, as evidenced by flow cytometry studies that reveal increased cell death in treated cell lines compared to controls .

- Modulation of Signaling Pathways : It appears to affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, which is crucial for cancer progression .

- Neurotransmitter Interaction : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may underlie its neuroprotective effects .

Case Study 1: Anti-Cancer Activity

In vitro studies demonstrated that the compound significantly reduced the viability of MCF7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations (approximately 25 µM). Further in vivo experiments on tumor-bearing mice showed a marked reduction in tumor size after treatment with the compound over a period of two weeks .

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results indicated that administration of the compound led to improved motor function and reduced dopaminergic neuron loss compared to untreated controls. This suggests that the compound may protect against neurodegeneration through its antioxidant properties .

Data Tables

Scientific Research Applications

Drug Design and Development

The pyrazole core is well-known for its biological activity, making this compound a candidate for drug development. Pyrazole derivatives have been reported to exhibit various pharmacological effects, including:

- Anti-inflammatory Properties : Compounds similar to methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate have shown potential in reducing inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : The presence of multiple functional groups allows for significant interactions with cancer-related biological targets, suggesting potential anticancer applications. Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis of Novel Compounds

The synthesis of this compound involves multi-step organic reactions, which are essential for developing new pharmaceuticals. Key methods include:

- Nuclear Magnetic Resonance Spectroscopy (NMR) : Used for structural confirmation during synthesis.

- Mass Spectrometry (MS) : Employed to analyze the molecular weight and confirm the identity of synthesized compounds .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of pyrazole derivatives, including this compound. The findings indicated that these compounds could effectively inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research focused on the anti-inflammatory effects of related pyrazole compounds. It demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases. The study provided insights into the structure-activity relationship that could guide further modifications to improve efficacy .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The following table compares key features of the target compound with structurally related analogs:

Key Observations:

Substituent Diversity: The target compound’s sulfonamide group contrasts with the phenyl (in the second compound) and triazole (in the third compound), offering distinct electronic and steric profiles. Sulfonamides enhance hydrogen-bonding capacity, which is critical for enzyme inhibition .

Steric and Lipophilic Effects :

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | 1-Benzyl-3-(4-phenyltriazol-1-yl)-1H-pyrazole-4-carbonitrile |

|---|---|---|---|

| LogP (Est.) | ~3.5 (high lipophilicity) | ~3.0 | ~2.8 |

| Solubility | Moderate (polar sulfonyl) | Low (carboxylic acid at pH 7) | Low (nitrile, triazole) |

| Metabolic Stability | High (ester prodrug) | Moderate (acid prone to conjugation) | Variable (nitrile may undergo hydrolysis) |

Key Insights:

- The nitrile in the third compound may act as a hydrogen-bond acceptor or participate in covalent interactions with biological targets .

Q & A

Q. What are the recommended synthetic routes for methyl 1-(4-(tert-butyl)benzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the 4-(tert-butyl)benzyl group at the N1 position using alkylation or nucleophilic substitution.

- Step 3 : Sulfonylation at the C3 position with 3-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or DMAP).

- Step 4 : Final esterification or transesterification to yield the methyl carboxylate. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT, HSQC) to verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography (if single crystals are obtained) for unambiguous structural determination. Software like SHELXL (via the SHELX suite) refines crystallographic data .

- HPLC (C18 column, UV detection) to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are optimal for solubility and formulation in biological assays?

The compound’s solubility depends on functional groups:

Q. What preliminary biological assays are recommended to evaluate its activity?

- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based or colorimetric methods.

- Receptor binding studies : Radioligand displacement assays for GPCRs or kinase targets.

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., acetazolamide for sulfonamide activity) and validate results in triplicate .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst screening : Use Pd/C or Ni catalysts for efficient hydrogenation in benzyl group introduction.

- Microwave-assisted synthesis : Reduces reaction time for sulfonylation steps (e.g., 80°C, 30 min).

- Flow chemistry : Continuous processing minimizes side reactions during esterification. Monitor intermediates via in-line FTIR or LC-MS .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Co-crystallization studies : Resolve binding modes with target proteins (e.g., using X-ray diffraction data refined via SHELXL) .

- Isosteric replacements : Substitute the tert-butyl group with CF₃ or cyclopropyl to assess steric/electronic effects.

- Free-Wilson analysis : Quantify contributions of substituents (e.g., sulfonyl vs. carbonyl) to bioactivity .

Q. How should researchers address discrepancies in crystallographic vs. computational modeling data?

- Validate computational models (e.g., DFT-optimized structures) against experimental X-ray data using RMSD calculations.

- Torsional angle analysis : Compare key dihedral angles (e.g., pyrazole-piperidine orientation) to identify conformational flexibility.

- Electron density maps : Use SHELXL-generated maps to verify hydrogen bonding or π-stacking interactions .

Q. What methods identify and mitigate impurities in synthetic batches?

- HPLC-MS/MS : Detect trace impurities (e.g., des-methyl byproducts or sulfonate esters).

- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways.

- Purification : Employ preparative HPLC with C18 columns (gradient: 0.1% TFA in acetonitrile/water) .

Methodological Notes

- Crystallography : For challenging crystals, optimize growth via vapor diffusion (e.g., ether diffusion into a DCM solution) .

- SAR Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for sulfonamide derivatives .

- Safety : Handle sulfonyl chlorides and intermediates in fume hoods; use PPE (nitrile gloves, safety goggles) per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.